methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This structure incorporates a thiophene ring at position 6, a methyl group at position 8, and a methyl ester at position 5.
Properties
IUPAC Name |
methyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-8-11(13(18)19-2)12(9-4-3-6-20-9)16-10(17)5-7-21-14(16)15-8/h3-4,6,12H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDAZAKNQNRIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate amines and carbonyl compounds under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds within the pyrimido-thiazine class exhibit notable antimicrobial properties. Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been studied for its ability to inhibit the growth of various pathogenic microorganisms. This activity is attributed to its capacity to interfere with cellular processes such as DNA replication and enzyme function in microbial cells .
2. Anticancer Properties
The compound has shown promise in anticancer research due to its ability to target specific biological pathways involved in tumor growth and proliferation. Studies suggest that it may inhibit key enzymes or interact with DNA in cancer cells, leading to apoptosis or reduced cell viability . For instance, derivatives of this compound have been evaluated for their effects on human cancer cell lines, showing varying degrees of cytotoxicity.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity using advanced catalysts and controlled reaction conditions .
Case Studies
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various pyrimido-thiazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Studies
Another investigation involved testing the compound against several cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that it interfered with the cell cycle progression and triggered caspase activation pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated molecular weight based on formula.
Substituent Effects at Position 6
Biological Activity
Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrimido-thiazine core structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and interaction studies with biological targets.
Structural Characteristics
The molecular formula of this compound is CHNOS. Its molecular weight is approximately 250.29 g/mol. The compound's structure includes a thiophene ring and various functional groups that enhance its reactivity and solubility in biological systems.
Antimicrobial Properties
Research indicates that compounds within the pyrimido-thiazine class exhibit significant antimicrobial activity. This compound has been shown to inhibit the growth of various bacterial strains. The mechanism of action may involve the inhibition of essential enzymes or interference with DNA replication in microbial cells.
Anticancer Activity
The compound also demonstrates potential anticancer properties. Studies have suggested that it may act as an inhibitor of specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The interaction with key biological macromolecules such as DNA and proteins is crucial for understanding its mechanism of action .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:
- Potassium permanganate for oxidation.
- Sodium borohydride for reduction.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further studies.
Interaction Studies
Understanding how this compound interacts with biological targets is critical for elucidating its therapeutic potential. Interaction studies focus on:
- Binding Affinity : Assessing how well the compound binds to enzymes and receptors involved in critical biological pathways.
- Mechanism of Action : Investigating how the compound affects cellular processes at the molecular level.
These studies are vital for determining the pharmacokinetics and pharmacodynamics of the compound .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
These findings support the hypothesis that this compound may possess similar beneficial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
